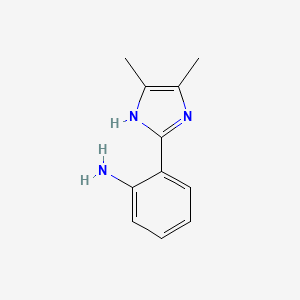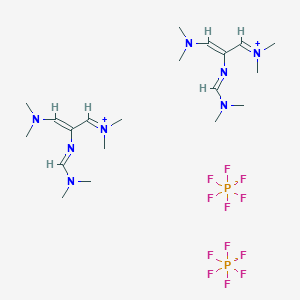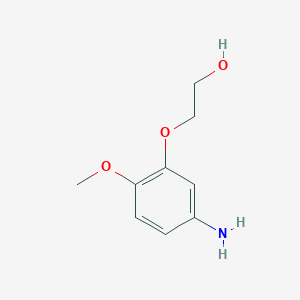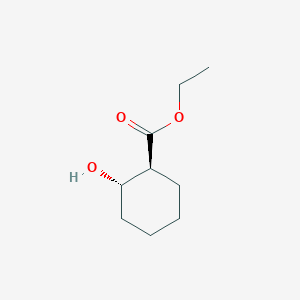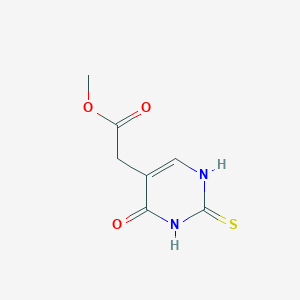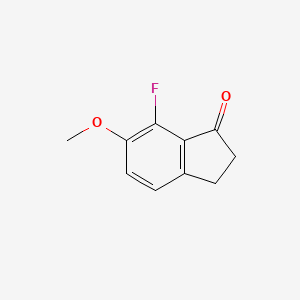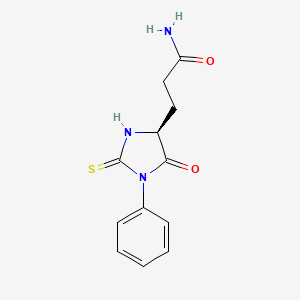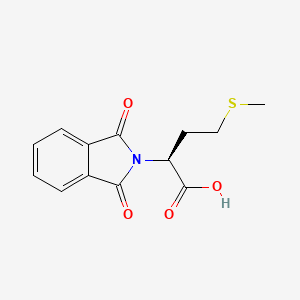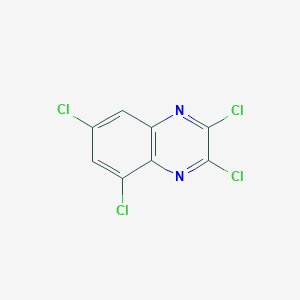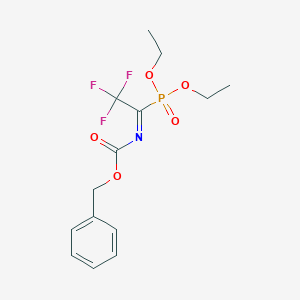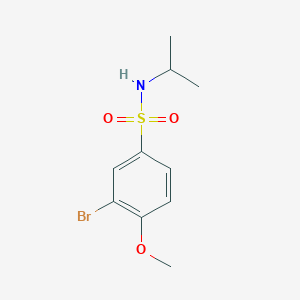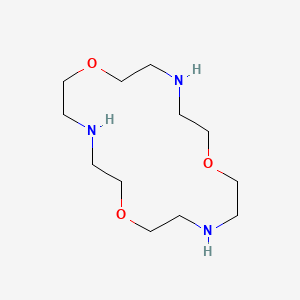
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Vue d'ensemble
Description
1,7,13-Trioxa-4,10,16-triazacyclooctadecane is a macrocyclic compound with the molecular formula C12H27N3O3. It is a member of the azacrown ethers family, which are known for their ability to form stable complexes with metal ions. This compound is particularly notable for its use in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7,13-Trioxa-4,10,16-triazacyclooctadecane can be synthesized through a multi-step process involving the reaction of triethylene glycol with tris(2-aminoethyl)amine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,13-Trioxa-4,10,16-triazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as lithium, sodium, and potassium.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., lithium chloride, sodium chloride), solvents like methanol or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions are typically metal-ion complexes, which have various applications in separation processes and analytical chemistry .
Applications De Recherche Scientifique
1,7,13-Trioxa-4,10,16-triazacyclooctadecane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including ion separation and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar complexation properties but differing in the number of nitrogen and oxygen atoms.
4,7,10-Trioxa-1,13-tridecanediamine: A related compound used in surface passivation and semiconductor applications.
Uniqueness
1,7,13-Trioxa-4,10,16-triazacyclooctadecane is unique due to its specific arrangement of nitrogen and oxygen atoms, which provides it with distinct complexation abilities and makes it particularly effective in forming stable metal-ion complexes .
Propriétés
IUPAC Name |
1,7,13-trioxa-4,10,16-triazacyclooctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXRCNUPDEZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCNCCOCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


